molecular formula C14H24ClN5 B12233723 1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine

1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12233723
M. Wt: 297.83 g/mol
InChI Key: UOGGEKWOWYXAFE-UHFFFAOYSA-N
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Description

1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1-isopropyl-1H-pyrazole-5-amine in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes several purification steps to ensure the final product’s purity and quality. Common techniques used in industrial production include crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual pyrazole moieties and specific substituents make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-5-18-14(12(4)8-17-18)10-15-9-13-6-7-16-19(13)11(2)3;/h6-8,11,15H,5,9-10H2,1-4H3;1H

InChI Key

UOGGEKWOWYXAFE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=CC=NN2C(C)C.Cl

Origin of Product

United States

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